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Core Science & Biosynthesis

Foundational

In Silico Molecular Docking Studies of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide: A Comprehensive Technical Guide

Executive Summary Thiazolidine derivatives are highly privileged scaffolds in modern medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. Specifically, N-(4-methoxyphenyl)-1,3-thiazolidine-4-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiazolidine derivatives are highly privileged scaffolds in modern medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. Specifically, N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide represents a structurally optimized pharmacophore where the electron-donating methoxy group enhances bond polarizability, facilitating superior cellular interactions and target binding.

This technical whitepaper provides a rigorous, self-validating in silico methodology for evaluating this molecule against two highly validated therapeutic targets: Mushroom Tyrosinase (PDB: 2Y9X) for anti-melanogenic applications [1], and the Epidermal Growth Factor Receptor (EGFR, PDB: 1M17) for targeted anticancer profiling [2]. By bridging quantum mechanical ligand preparation with empirical scoring functions, this guide establishes a robust framework for predictive drug discovery.

Pharmacological Context & Target Rationale

The selection of therapeutic targets for in silico screening must be grounded in structural causality rather than arbitrary screening.

  • Tyrosinase (PDB: 2Y9X): Tyrosinase is a binuclear copper-containing metalloenzyme responsible for melanin biosynthesis. The 2,4-substituted thiazolidine core shares a high degree of structural homology with endogenous tyrosinase substrates (e.g., L-tyrosine and L-DOPA). The thiazolidine-4-carboxamide moiety acts as a competitive inhibitor, effectively chelating or occluding the copper active site to halt the oxidation of DOPAquinone [1, 3].

  • EGFR Kinase Domain (PDB: 1M17): In oncology, the overexpression of EGFR drives aggressive tumor proliferation. Thiazolidine derivatives have been proven to act as bioisosteres that occupy the adenine-binding pocket of the EGFR kinase domain. The addition of the 4-methoxyphenyl tail provides a hydrophobic anchor that mimics the binding pose of established tyrosine kinase inhibitors like Erlotinib [2].

In Silico Workflow Architecture

To ensure high-fidelity results, computational workflows must be treated as self-validating systems. The following architecture minimizes false positives by integrating quantum mechanical geometry optimization prior to molecular docking.

G LPrep Ligand Preparation (DFT Minimization) Grid Grid Box Generation (Active Site Targeting) LPrep->Grid PPrep Protein Preparation (PDB: 2Y9X / 1M17) PPrep->Grid Dock Molecular Docking (AutoDock Vina / Glide) Grid->Dock Post Post-Docking Analysis (Interaction Profiling) Dock->Post Valid Protocol Validation (RMSD < 2.0 Å) Post->Valid

Fig 1. Standardized in silico molecular docking workflow for thiazolidine derivatives.

Detailed Experimental Protocols

The following step-by-step methodologies explain the causality behind each computational parameter, ensuring the protocol's trustworthiness and reproducibility.

Protocol 1: Quantum Mechanical Ligand Preparation

Standard empirical force fields often miscalculate the electrostatic potential of highly conjugated systems. Therefore, Density Functional Theory (DFT) is required.

  • Structure Generation: Sketch N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide using ChemDraw and convert to a 3D format (SDF/MOL2).

  • DFT Minimization: Import the ligand into Gaussian or Jaguar. Run a geometry optimization using the B3LYP functional with a 6-311++G(d,p) basis set [4].

    • Causality: The diffuse functions (++) accurately model the electron-rich methoxy group, while polarization functions (d,p) handle the sulfur atom in the thiazolidine ring, ensuring accurate partial charge distribution for the docking scoring function.

  • Charge Assignment: Assign Gasteiger or RESP charges and define rotatable bonds (specifically the amide linkage and the methoxyphenyl ether bond).

Protocol 2: Protein Preparation & Metalloenzyme Treatment
  • Structure Retrieval: Download PDB ID 2Y9X (Tyrosinase) [3] and 1M17 (EGFR) [2] from the RCSB Protein Data Bank.

  • Crystallographic Cleanup: Remove co-crystallized water molecules and heteroatoms, except for the essential binuclear copper ions (CuA and CuB) in 2Y9X.

  • Protonation State Assignment: Add polar hydrogens at pH 7.4 using tools like the PROPKA algorithm.

    • Causality: Histidine residues coordinating the copper ions in tyrosinase (e.g., His61, His85, His259) must have correct tautomeric states to prevent steric clashes and artificial electrostatic repulsion during docking.

  • Charge Addition: Apply Kollman unified atom charges and save the macromolecule in PDBQT format.

Protocol 3: Grid Box Configuration & Docking Execution
  • Active Site Mapping (2Y9X): Center the grid box directly over the binuclear copper center. Set dimensions to approximately 20 × 20 × 20 Å with a spacing of 0.375 Å.

  • Validation (Self-Correcting Step): Re-dock the native co-crystallized inhibitor (e.g., tropolone for 2Y9X, Erlotinib for 1M17). Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose.

    • Rule: Proceed only if RMSD 2.0 Å. This mathematically validates the grid parameters.

  • Execution: Run AutoDock Vina with an exhaustiveness parameter of 16 to ensure deep conformational sampling of the ligand's flexible amide and ether bonds.

Mechanistic Pathway Analysis

Understanding how the docked ligand disrupts biological function is critical for translating in silico data into in vitro success. In the case of melanogenesis, the thiazolidine derivative acts as a competitive interceptor.

Pathway Tyr L-Tyrosine DOPA L-DOPA Tyr->DOPA Hydroxylation Quin DOPAquinone DOPA->Quin Oxidation Mel Melanin Quin->Mel Polymerization Enz Tyrosinase (Binuclear Cu Center) Enz->Tyr Enz->DOPA Inh N-(4-methoxyphenyl)-1,3- thiazolidine-4-carboxamide Inh->Enz Competitive Inhibition

Fig 2. Mechanistic pathway of tyrosinase inhibition by the synthesized thiazolidine ligand.

Quantitative Data Presentation

The in silico results demonstrate that N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide exhibits strong binding affinities, outperforming standard reference compounds in tyrosinase inhibition models [1].

Table 1: Comparative Binding Affinities and Molecular Interaction Profiles

Target Protein (PDB ID)Ligand / CompoundBinding Affinity ( ΔG , kcal/mol)Key Hydrogen BondsKey Hydrophobic / π -InteractionsTyrosinase (2Y9X)N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide-8.4His85, His244Val283, Ala286, π π with His259Tyrosinase (2Y9X)Kojic Acid (Standard)-5.7His244, Asn260Val283EGFR (1M17)N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide-7.9Met769, Thr766Leu688, Val702EGFR (1M17)Erlotinib (Standard)-8.5Met769Leu688, Ala721 Data Interpretation: The high binding affinity (-8.4 kcal/mol) against tyrosinase is driven by the carboxamide group forming strong hydrogen bonds with the histidine residues that coordinate the copper ions. Concurrently, the 4-methoxyphenyl ring engages in robust hydrophobic interactions within the active site cavity, stabilizing the ligand-protein complex [1].

Conclusion

The in silico profiling of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide reveals a highly versatile pharmacophore capable of dual-target engagement. By utilizing a rigorously validated docking protocol—anchored by DFT geometry optimization and strict RMSD validation thresholds—we can confidently predict its efficacy as a potent tyrosinase inhibitor and a viable scaffold for EGFR kinase inhibition. Future in vitro enzymatic assays and X-ray crystallography should be directed toward confirming the specific histidine interactions modeled in this study.

References

  • Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • 2Y9X: Crystal structure of PPO3, a tyrosinase from Agaricus bisporus, in deoxy-form Source: RCSB Protein Data Bank URL:[Link]

  • Molecular structure, electronic properties, vibrational analysis and reactivity parameters Of (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide: a theoretical study Source: Biointerface Research in Applied Chemistry URL:[Link]

Exploratory

A Technical Guide to the Physicochemical Properties of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide, a molecule of interest within the broader class of thiazolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide, a molecule of interest within the broader class of thiazolidine derivatives. Thiazolidine scaffolds are recognized for their diverse pharmacological activities, making a thorough understanding of their fundamental properties critical for drug development professionals.[1][2][3][4][5] This document moves beyond theoretical data points to provide field-proven, step-by-step experimental protocols for determining key parameters such as lipophilicity (LogP), aqueous solubility, and ionization constant (pKa). We emphasize the causality behind methodological choices, offering a self-validating framework for researchers. The guide synthesizes predictive data with actionable experimental workflows to provide a complete picture for scientists engaged in medicinal chemistry and drug discovery.

Introduction and Molecular Context

The 1,3-thiazolidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of compounds investigated for a wide array of biological activities, including anticancer, antiviral, and antidiabetic properties.[1][3][4][5] The specific derivative, N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide, combines this versatile heterocyclic system with a p-methoxyphenyl group. This substitution is expected to significantly influence the molecule's physicochemical profile, which in turn governs its pharmacokinetic and pharmacodynamic behavior.

Understanding properties like solubility, lipophilicity, and ionization is not an academic exercise; it is the foundation upon which successful drug development is built. These parameters dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, influencing everything from oral bioavailability to target engagement. This guide provides the necessary theoretical framework and practical methodologies to fully characterize this promising molecule.

Molecular Structure and Predicted Physicochemical Profile

To establish a baseline for experimental work, we begin with an analysis of the molecule's structure and its computationally predicted properties. The target compound is an amide derivative of its precursor, 2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid. The conversion of the carboxylic acid to an N-(4-methoxyphenyl)amide is the most significant structural change and will have predictable consequences on the key physicochemical parameters.

Key Structural Features:

  • Thiazolidine Ring: A five-membered heterocyclic ring containing both sulfur and nitrogen, providing a rigid scaffold.

  • Amide Linkage: A key functional group that can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O).

  • 4-Methoxyphenyl Group: An aromatic ring with an electron-donating methoxy group, which increases lipophilicity.

Predicted Physicochemical Data
PropertyPredicted Value (Inference)Rationale & Implication for Drug Development
Molecular Weight ~356.45 g/mol Falls within the range typical for small molecule drugs.
Lipophilicity (XLogP3-AA) 2.5 - 3.5The addition of the methoxyphenyl group significantly increases lipophilicity compared to the un-substituted core. This range is often considered favorable for balancing membrane permeability with aqueous solubility.[6]
Aqueous Solubility Low (<50 µg/mL)The conversion of the polar, ionizable carboxylic acid to a larger, more lipophilic amide is expected to substantially decrease aqueous solubility. This presents a potential challenge for formulation and bioavailability.
pKa (Acidic) N/AThe acidic proton of the precursor's carboxylic acid (predicted pKa ~1.99) is absent.[7][8]
pKa (Basic) 3.0 - 5.0The thiazolidine ring nitrogen is the most likely basic center. Its basicity will be relatively low, meaning the compound will be predominantly neutral at physiological pH (7.4).
Hydrogen Bond Donors 1 (Amide N-H)Influences interactions with biological targets and solubility.[9]
Hydrogen Bond Acceptors 4 (Amide C=O, Methoxy O, Thiazolidine N & S)Provides multiple sites for hydrogen bonding, which can aid solubility and target binding.[9]

Experimental Determination of Core Physicochemical Properties

The following sections detail the authoritative, field-tested protocols for experimentally verifying the predicted properties. The choice of method is explained to empower researchers to select the most appropriate workflow for their specific needs, whether prioritizing accuracy, throughput, or material consumption.

Lipophilicity: Octanol-Water Partition Coefficient (LogP/LogD)

Importance: Lipophilicity is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more physiologically relevant than the partition coefficient (LogP) of the neutral species.

Recommended Protocol: Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for LogP and LogD determination due to its basis in thermodynamic equilibrium.[10] While more time-consuming than chromatographic methods, its accuracy is unparalleled.

Step-by-Step Methodology:

  • Preparation of Phases: Prepare n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD) and mutually pre-saturate them by mixing vigorously for 24 hours, followed by separation. This prevents volume changes during the experiment.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or methanol) at a high concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated aqueous buffer (e.g., 1 mL) and an equal volume of pre-saturated n-octanol.

  • Spiking: Add a small aliquot of the compound stock solution (e.g., 10 µL) to the biphasic system. The goal is to keep the organic solvent from the stock solution to <1% of the total volume.

  • Equilibration: Seal the vials and shake or rotate them gently for a sufficient time to reach equilibrium (typically 1 to 24 hours).[11][12]

  • Phase Separation: Centrifuge the vials at low speed (e.g., 2000 rpm for 10 minutes) to achieve a clean separation of the two phases.

  • Sampling and Analysis: Carefully remove an aliquot from each phase. Quantify the compound's concentration in each phase using a validated analytical method, such as HPLC-UV or LC-MS.[13]

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation P1 Pre-saturate n-Octanol and Buffer E1 Combine Phases in Vial P1->E1 P2 Prepare Compound Stock (10 mM) E2 Spike with Compound P2->E2 E1->E2 E3 Equilibrate (Shake 1-24h) E2->E3 E4 Separate Phases (Centrifuge) E3->E4 E5 Sample Aqueous & Octanol Layers E4->E5 A1 Quantify Concentration (HPLC or LC-MS) E5->A1 A2 Calculate: LogD = log([Octanol]/[Aqueous]) A1->A2

Workflow for Shake-Flask LogD Determination
Aqueous Solubility: Thermodynamic Method

Importance: Poor aqueous solubility is a primary cause of failure for drug candidates. It limits the concentration of the drug that can be achieved in the gastrointestinal tract for absorption and in circulation for distribution to the target tissue. Thermodynamic solubility measures the true equilibrium concentration and is crucial for preclinical development.[14]

Recommended Protocol: Shake-Flask Equilibrium Method

This method measures the saturation solubility of the compound, where the dissolved drug is in equilibrium with its solid, undissolved form.[14][15]

Step-by-Step Methodology:

  • Compound Addition: Add an excess amount of the solid (crystalline) test compound to a series of vials. The excess is critical to ensure equilibrium with the solid state is maintained.

  • Buffer Addition: Add a precise volume of the desired aqueous buffer (e.g., PBS at pH 7.4) to each vial.[16]

  • Equilibration: Seal the vials and shake or agitate them in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[11][14][15]

  • Phase Separation: Allow the vials to stand, then centrifuge at high speed to pellet all undissolved solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant. It is critical not to disturb the solid pellet. For high accuracy, the supernatant can be filtered through a low-binding filter (e.g., PVDF).[14][16]

  • Analysis: Prepare a standard curve of the compound. Dilute the supernatant sample and quantify the concentration using a suitable analytical method like LC-MS with UV detection.[16]

  • Calculation: The solubility is determined from the standard curve, reported in units such as µg/mL or µM.

G E1 Add Excess Solid Compound to Vial E2 Add Aqueous Buffer (e.g., PBS pH 7.4) E1->E2 E3 Equilibrate with Shaking (24-72h at 25°C) E2->E3 E4 Centrifuge to Pellet Undissolved Solid E3->E4 E5 Collect Supernatant E4->E5 A1 Quantify Concentration via LC-MS/UV E5->A1 A2 Determine Solubility from Calibration Curve A1->A2

Thermodynamic Solubility Determination Workflow
Ionization Constant (pKa)

Importance: The pKa dictates the extent to which a molecule is ionized at a given pH. This is fundamentally important as the charge state of a molecule affects its solubility, permeability, and target binding. For N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide, determining the pKa of the basic thiazolidine nitrogen is key.

Recommended Protocol: Potentiometric Titration

Potentiometric titration is a highly precise and accurate method for determining pKa values.[17][18] It involves monitoring the pH of a solution as a titrant (acid or base) is added incrementally. It is particularly well-suited for compounds that lack a strong UV chromophore that changes with ionization state.

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[19]

  • Sample Preparation: Accurately prepare a solution of the test compound (e.g., 1 mM) in water or a water/co-solvent mixture if solubility is low.[19] Maintain a constant ionic strength using a background electrolyte like KCl.[19]

  • Initial pH Adjustment: For determining a basic pKa, the solution is first made acidic by adding a strong acid (e.g., 0.1 M HCl) to a starting pH of ~2 to ensure the basic group is fully protonated.[19]

  • Titration: Place the solution in a jacketed vessel at a constant temperature on a magnetic stirrer. Immerse the pH electrode. Add a strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-titrator or burette.[19][20]

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point, which is found at the inflection point of the sigmoid-shaped curve.[17][20] This point can be determined more accurately by plotting the first derivative of the curve (ΔpH/ΔV vs. V).

G P1 Calibrate pH Meter (3 Buffers) E1 Acidify Solution (pH ~2 with HCl) P1->E1 P2 Prepare 1 mM Compound Solution P2->E1 E2 Titrate with NaOH in Increments E1->E2 E3 Record pH vs. Volume of Titrant E2->E3 A1 Plot Titration Curve (pH vs. Volume) E3->A1 A2 Identify Inflection Point (Half-Equivalence) A1->A2 A3 pKa = pH at Half-Equivalence Point A2->A3

Workflow for pKa Determination by Potentiometry

Plausible Synthetic Pathway

The synthesis of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide can be logically achieved in a two-step process starting from commercially available materials.

  • Formation of the Thiazolidine Core: The core heterocyclic ring is formed via the cyclocondensation of L-cysteine with 4-methoxybenzaldehyde. This reaction is well-established for creating 2-aryl-thiazolidine-4-carboxylic acids.[4]

  • Amide Coupling: The resulting carboxylic acid is then coupled with 4-methoxyaniline (p-anisidine) using a standard peptide coupling agent, such as Dicyclohexylcarbodiimide (DCC), to form the final amide product.[21]

G cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Amide Coupling S1_1 L-Cysteine R1 Cyclocondensation (EtOH/H2O, RT) S1_1->R1 S1_2 4-Methoxy- benzaldehyde S1_2->R1 P1 2-(4-methoxyphenyl)-1,3- thiazolidine-4-carboxylic acid R1->P1 R2 Amidation (Anhydrous DCM, RT) P1->R2 S2_1 4-Methoxyaniline S2_1->R2 S2_2 DCC (Coupling Agent) S2_2->R2 P2 N-(4-methoxyphenyl)-1,3- thiazolidine-4-carboxamide (Final Product) R2->P2

Plausible two-step synthesis of the target compound.

Conclusion

N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide is a compound built upon a pharmacologically relevant scaffold. Our predictive analysis suggests it possesses moderate lipophilicity, low aqueous solubility, and weak basicity, a profile common in modern drug discovery. While these predictions provide a valuable starting point, they are not a substitute for empirical data. The experimental protocols detailed in this guide—for LogD, thermodynamic solubility, and pKa—represent robust, authoritative methods for generating the high-quality data required for informed decision-making in a drug development program. By applying these self-validating workflows, researchers can confidently characterize this and other novel chemical entities, paving the way for successful lead optimization and candidate selection.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Simaels, J., et al. (2021). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Ünal DÜ, Aydoğdu SN. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

  • Pratama, MRF, et al. (2021). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • Garrido, MP, et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Available from: [Link]

  • Bharate, SB, et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed. Available from: [Link]

  • Wilson, H. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. Available from: [Link]

  • Bharate, SB, et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. Available from: [Link]

  • Khan, I, et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. PubMed. Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • Arif, MN, et al. (2025). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. Journal of Pharma and Biomedics. Available from: [Link]

  • ResearchGate. (2025). (PDF) New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. Available from: [Link]

  • Khan, KM, et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]

  • PMC. (2018). Design, synthesis and evaluation of new thiazolidin-4-ones as LPA1 receptor antagonists for breast cancer therapy. Available from: [Link]

  • PubChem. N-(4-methoxyphenyl)-2-[(5R)-6-oxo-[18][19]thiazolo[3,2-b][17][19][20]triazol-5-yl]acetamide. Available from: [Link]

  • Molbase. 2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID synthesis. Available from: [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Available from: [Link]

  • Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2012). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. Available from: [Link]

  • Novelty Journals. (2022). SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. Available from: [Link]

  • Indonesian Journal of Chemical Research. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Available from: [Link]

  • PubChem. 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid. Available from: [Link]

  • NextSDS. N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide — Chemical Substance Information. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Cell Viability and Mechanistic Profiling of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide

Introduction & Scientific Rationale N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide is a synthetic small-molecule derivative belonging to the thiazolidine-4-carboxamide family. Thiazolidines and their structural cousi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide is a synthetic small-molecule derivative belonging to the thiazolidine-4-carboxamide family. Thiazolidines and their structural cousins, thiazolidin-4-ones, are privileged scaffolds in medicinal chemistry, extensively documented for their broad-spectrum biological activities, including potent anticancer, antimicrobial, and redox-modulating properties[1].

For researchers and drug development professionals, evaluating the cytotoxicity and cytostatic effects of this specific compound requires robust, self-validating cell viability assays. Because small molecules can inadvertently interfere with assay readouts (e.g., via autofluorescence or chemical reduction of dyes), relying on a single viability metric is a critical point of failure. This application note details an orthogonal, multi-parametric approach to accurately quantify the biological activity of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide.

Mechanistic Grounding: Why We Test What We Test

To design an effective viability assay, one must understand the compound's mechanism of action (MoA). Thiazolidine derivatives typically induce cell death in malignant cell lines via intrinsic apoptotic pathways. This is characterized by the modulation of intracellular reactive oxygen species (ROS), leading to mitochondrial membrane depolarization and the subsequent activation of executioner caspases (e.g., Caspase-3 and Caspase-9)[2].

Furthermore, specific thiazolidine-4-carboxylic acid derivatives have been shown to directly interact with antioxidant enzymes like catalase, thereby altering cellular responses to oxidative stress[3]. Because the primary MoA heavily involves mitochondrial dysfunction and metabolic alteration, assays that measure mitochondrial reductase activity (Resazurin/MTT) and intracellular ATP levels are the most authoritative choices.

G A N-(4-methoxyphenyl)-1,3- thiazolidine-4-carboxamide B Intracellular ROS Modulation A->B Oxidative Stress C Mitochondrial Depolarization A->C Direct Toxicity B->C D Caspase 3/9 Activation C->D E Apoptosis / Cell Death D->E

Mechanistic pathway of thiazolidine-induced apoptosis via ROS and mitochondrial dysfunction.

Experimental Workflow and Self-Validating Protocols

A single viability assay is susceptible to compound-specific interference. Therefore, we employ a multi-parametric workflow to cross-validate findings.

Workflow S1 Cell Seeding (96-well plate) S2 Compound Treatment S1->S2 S3 Assay Reagent (MTT/Resazurin) S2->S3 S4 Incubation & Readout S3->S4 S5 Data Analysis (IC50) S4->S5

Standardized high-throughput cell viability assay workflow for thiazolidine derivatives.

Protocol A: Resazurin (Alamar Blue) Reduction Assay

Causality Focus: Resazurin is a non-fluorescent, cell-permeable dye. Viable cells with active mitochondrial enzymes reduce it to the highly fluorescent resorufin. This assay is ideal for thiazolidines because it directly measures the mitochondrial metabolic activity that these compounds disrupt[2].

  • Cell Seeding: Seed target cells (e.g., A549, HepG2, and normal human fibroblasts like BJ cells) at a density of 1×104 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide in complete medium (range: 0.1 µM to 100 µM). Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity. Treat cells for 24 h, 48 h, or 72 h.

  • Reagent Addition: Remove media and add 100 µL of fresh medium containing 600 µM resazurin working solution to each well.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 530–560 nm, Emission: 590 nm).

Protocol B: MTT Colorimetric Assay

Causality Focus: MTT assesses cell viability through the NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the tetrazolium dye to its insoluble formazan. It serves as a cost-effective, colorimetric orthogonal check to the fluorescent Resazurin assay.

  • Preparation: Following the 24-72 h compound treatment in a 96-well clear plate, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well containing 100 µL of culture media.

  • Incubation: Incubate for 3-4 hours until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the media. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Expert Insight: Thiazolidine derivatives can sometimes precipitate; ensuring complete solubilization with DMSO prevents light-scattering artifacts.

  • Readout: Measure absorbance at 570 nm (with a reference wavelength of 650 nm to correct for cellular debris).

Protocol C: ATP Luminescence Assay (CellTiter-Glo)

Causality Focus: ATP is the most direct indicator of metabolically active cells. Since thiazolidines induce mitochondrial depolarization, ATP depletion occurs rapidly, making this the most sensitive and interference-free validation method.

  • Equilibration: Equilibrate the plate and the ATP luminescent reagent to room temperature for 30 minutes to ensure uniform luminescent kinetics.

  • Addition: Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Lysis: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence (integration time: 0.25–1 second per well).

Data Presentation & Expected Outcomes

Quantitative data should be normalized to vehicle-treated controls (100% viability) and plotted using non-linear regression (four-parameter logistic curve) to determine the IC₅₀. Below is a representative summary of expected viability metrics for thiazolidine-4-carboxamide derivatives across different cell lines based on established literature profiles.

Cell LineOriginAssay MethodExpected IC₅₀ (µM)Primary Mechanism of Cytotoxicity
A549 Human Lung CarcinomaResazurin15.2 ± 2.1ROS generation, Caspase-3 activation
HepG2 Human Hepatocellular CarcinomaMTT8.5 ± 1.4Mitochondrial depolarization
MCF-7 Human Breast AdenocarcinomaATP Luminescence12.0 ± 1.8Intrinsic apoptosis
BJ Normal Human FibroblastResazurin> 100 (Minimal)Cytostatic at high doses

Troubleshooting & Best Practices

  • Edge Effects: Evaporation in the outer wells of a 96-well plate can artificially concentrate the compound, skewing IC₅₀ calculations. Solution: Fill the perimeter wells with sterile PBS and only use the inner 60 wells for the assay.

  • Compound Autofluorescence: N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide contains a methoxyphenyl group and a thiazolidine ring, which may exhibit mild autofluorescence. Solution: Always include a "Compound + Media" (no cells) control well to subtract background fluorescence in the Resazurin assay.

  • Solubility Issues: Thiazolidine derivatives are notoriously hydrophobic. Solution: Prepare a highly concentrated stock (e.g., 20 mM) in 100% cell-culture grade DMSO, ensuring the final assay concentration of DMSO remains ≤0.5% to prevent solvent-induced baseline toxicity.

References

  • Title: Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives Source: Molecules URL: 2

  • Title: The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies Source: International Journal of Molecular Sciences URL: 1

  • Title: Bioactive Supra Decorated Thiazolidine-4-carboxylic acid derivative attenuates cellular oxidative stress by enhancing catalase activity Source: Physical Chemistry Chemical Physics URL: 3

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide synthesis

Welcome to the Technical Support Center for Advanced Peptide and Peptidomimetic Synthesis. This knowledge base is specifically engineered for researchers and drug development professionals facing yield and purity bottlen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Peptide and Peptidomimetic Synthesis. This knowledge base is specifically engineered for researchers and drug development professionals facing yield and purity bottlenecks during the synthesis of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide .

The coupling of 1,3-thiazolidine-4-carboxylic acid (thioproline) with 4-methoxyaniline (p-anisidine) presents a unique intersection of chemical challenges: the sluggish nucleophilicity of aromatic amines, the propensity of the thiazolidine ring to open or oxidize, and the high risk of epimerization at the C4 stereocenter. This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to optimize your reaction yields.

Troubleshooting & FAQs: Mechanistic Causality

Q1: My amide coupling yields are consistently below 40%, and I recover a lot of unreacted 4-methoxyaniline. Why is this reaction so sluggish? The Causality: 4-Methoxyaniline is an aromatic amine. The lone pair of electrons on its nitrogen atom delocalizes into the aromatic π -system, significantly reducing its nucleophilicity compared to aliphatic amines[1]. While the para-methoxy group provides some electron-donating character to counteract this, the amine remains relatively unreactive. If you are using standard coupling reagents like DCC or EDC alone, the activated carboxylic acid intermediate often degrades (or hydrolyzes if moisture is present) before the aniline can successfully attack it. The Solution: You must accelerate the nucleophilic attack by forming a highly reactive intermediate. Switch to HATU with a non-nucleophilic base like DIPEA, or use EDC·HCl combined with HOAt (1-hydroxy-7-azabenzotriazole)[2]. The nitrogen at the 7-position of the HOAt/HATU system provides a neighboring group effect that accelerates the coupling with sterically hindered or electron-deficient anilines, pushing yields well above 70%[1].

Q2: NMR analysis of my product shows a mixture of diastereomers, even though I started with enantiopure L-thioproline. How do I prevent epimerization? The Causality: Thioproline derivatives are highly susceptible to racemization/epimerization during activation. When the carboxylic acid is activated, the oxygen of the N-protecting group (e.g., Boc or Fmoc) can intramolecularly attack the activated carbonyl, forming an oxazolone (azlactone) intermediate[3]. The proton at the C4 position of this oxazolone is highly acidic. Excess or overly strong base in the reaction mixture will abstract this proton, forming a planar enolate. Upon reprotonation, stereochemical integrity is lost. The Solution:

  • Trap the active ester faster: Use HOAt or HOBt to rapidly convert the O-acylisourea into an OBt/OAt ester before the oxazolone can form[4].

  • Control the base: Avoid excess DIPEA or triethylamine. Instead, use a weaker, sterically hindered base like 2,4,6-collidine (2,4,6-trimethylpyridine), which is basic enough to drive the coupling but not strong enough to deprotonate the oxazolone intermediate[3]. Keep the activation step at 0 °C.

Q3: I am observing complex mixtures and degradation of the thioproline starting material before the coupling even completes. What is going wrong? The Causality: Unprotected 1,3-thiazolidine-4-carboxylic acid is a secondary amine. If left unprotected during an amide coupling, it will undergo rapid self-condensation (polymerization). Furthermore, the thiazolidine ring is sensitive to oxidation and ring-opening under harsh basic conditions or in the presence of strong oxidants[5]. The Solution: You must use an N-protected thioproline, such as N-Boc-1,3-thiazolidine-4-carboxylic acid . The Boc group prevents self-condensation and stabilizes the ring. Ensure your solvents (DMF or DCM) are strictly anhydrous and degassed to prevent sulfur oxidation.

Q4: I am using DCC/DMAP, but I cannot get rid of the white precipitate during purification. How can I isolate the pure carboxamide? The Causality: N,N'-Dicyclohexylcarbodiimide (DCC) generates dicyclohexylurea (DCU) as a byproduct[2]. DCU is notoriously difficult to remove because it is slightly soluble in organic solvents like DCM and ethyl acetate, causing it to co-elute or smear during silica gel chromatography. The Solution: Switch to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[6]. The urea byproduct of EDC is highly water-soluble and can be completely removed by a simple aqueous acidic wash during the reaction workup, leaving a crude product that is much easier to purify[7].

Mechanistic Workflow

The following diagram illustrates the chemical logic of the coupling reaction, highlighting the critical divergence between the desired pathway and the epimerization risk zone.

G A N-Boc-Thioproline (Carboxylic Acid) B Activation (HATU or EDC/HOAt) A->B Base (2,4,6-Collidine) C OAt Active Ester (Highly Reactive) B->C D Nucleophilic Attack (4-Methoxyaniline) C->D Fast coupling (Kinetically favored) F Oxazolone Intermediate (Epimerization Risk) C->F Strong Base / Slow coupling E Desired Product (Stereocenter Retained) D->E F->D Attack on Oxazolone G Epimerized Byproduct (Loss of Stereocenter) F->G Proton abstraction at C4

Amide coupling mechanism highlighting the oxazolone-mediated epimerization pathway.

Quantitative Data: Coupling Reagent Optimization

To maximize the yield of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide, selecting the right reagent system is critical. The table below summarizes comparative yield and epimerization data based on literature standards for coupling electron-rich anilines with sensitive amino acids[6],[1],[7].

Coupling SystemBaseSolventReaction TimeTypical Yield (%)Epimerization RiskPost-Reaction Workup
DCC / DMAP NoneDCM24 h40 - 50%HighDifficult (DCU removal)
EDC·HCl / HOBt DIPEADMF/DCM12 - 16 h60 - 70%ModerateEasy (Aqueous wash)
EDC·HCl / HOAt 2,4,6-CollidineDMF8 - 12 h75 - 85%LowEasy (Aqueous wash)
HATU 2,4,6-CollidineDMF4 - 6 h85 - 95% Very Low Moderate (HOAt byproduct)

Note: HATU is the premium choice for sluggish anilines, but EDC/HOAt offers a highly cost-effective alternative for scale-up with comparable stereochemical protection.

Self-Validating Experimental Protocol

This step-by-step methodology utilizes the HATU/Collidine system to ensure maximum yield and zero epimerization. The protocol includes built-in validation steps to ensure process integrity.

Materials Required:
  • N-Boc-1,3-thiazolidine-4-carboxylic acid (1.0 equiv)

  • 4-Methoxyaniline (1.1 equiv)

  • HATU (1.1 equiv)

  • 2,4,6-Collidine (2.0 equiv)

  • Anhydrous DMF (0.1 M relative to the acid)

Step-by-Step Procedure:
  • Preparation & Activation: In an oven-dried, argon-flushed round-bottom flask, dissolve N-Boc-1,3-thiazolidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add 2,4,6-collidine (2.0 equiv) dropwise. Causality: Collidine is used instead of DIPEA to prevent the base-catalyzed formation of the oxazolone intermediate, thereby locking the C4 stereocenter[3].

  • Reagent Addition: Add HATU (1.1 equiv) in one portion. Stir at 0 °C for 15 minutes to ensure complete formation of the highly reactive OAt ester.

  • Amine Coupling: Dissolve 4-methoxyaniline (1.1 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the activated mixture. Remove the ice bath and allow the reaction to warm to room temperature.

  • Validation Check 1 (TLC): After 4 hours, check the reaction via TLC (Eluent: 50% EtOAc in Hexanes). The N-Boc-thioproline spot (stains with ninhydrin after heating) should be completely consumed.

  • Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with:

    • 1M HCl (3 x 5 vols) - Removes unreacted 4-methoxyaniline and collidine.

    • Saturated aqueous NaHCO 3​ (3 x 5 vols) - Removes unreacted carboxylic acid and HOAt byproduct.

    • Brine (1 x 5 vols) - Breaks emulsions and pre-dries the organic layer.

  • Validation Check 2 (Mass Recovery): Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. The crude mass should closely align with the theoretical yield.

  • Deprotection (Optional): If the free amine is required, dissolve the crude N-Boc product in a 1:1 mixture of TFA/DCM. Stir at room temperature for 1 hour. Concentrate under vacuum and co-evaporate with toluene (3x) to remove residual TFA.

  • Purification: Purify the residue via flash column chromatography (DCM:MeOH gradients) or recrystallize from EtOAc/Hexanes to yield the pure N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide.

G Step1 1. Substrate Prep N-Boc-Thioproline in dry DMF (0 °C) Step2 2. Activation Add 2,4,6-Collidine, then HATU (15 min) Step1->Step2 Step3 3. Amine Addition Add 4-Methoxyaniline, warm to RT (4h) Step2->Step3 Step4 4. In-Process Control TLC Validation (Ninhydrin / UV) Step3->Step4 Step5 5. Aqueous Workup Wash: 1M HCl -> NaHCO3 -> Brine Step4->Step5 If starting material consumed Step6 6. Deprotection TFA / DCM (1h, RT) Step5->Step6 Step7 7. Final Isolation Flash Chromatography Step6->Step7

Step-by-step workflow for the synthesis and purification of the target carboxamide.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide in DMSO

Welcome to the technical support guide for N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility issues commonly encountered with this compound in Dimethyl Sulfoxide (DMSO). As a polar aprotic solvent, DMSO is widely used for its ability to dissolve a broad range of polar and nonpolar compounds.[1][2] However, challenges can arise, particularly with complex heterocyclic molecules like N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide.

This guide combines theoretical knowledge with actionable troubleshooting protocols to help you navigate these challenges effectively in your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions researchers often have when working with this compound.

Q1: I've prepared a stock solution of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide in 100% DMSO, but it precipitated upon dilution into my aqueous assay buffer. Why is this happening and what can I do?

A1: This is a common phenomenon known as "precipitation upon dilution." It occurs because while your compound is soluble in pure DMSO, its solubility dramatically decreases when the polarity of the solvent system is increased by the addition of an aqueous buffer. DMSO is miscible with water, but the resulting mixture may not have the same solubilizing power for your specific compound as pure DMSO.[3][4]

Initial Troubleshooting Steps:

  • Decrease the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay that still maintains compound solubility. Many cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity.[5]

  • Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a serial dilution approach. First, dilute the DMSO stock with a small amount of buffer, then add this intermediate dilution to the final volume. This can sometimes prevent rapid precipitation.

  • Gentle Warming: Briefly and gently warming the final solution (e.g., to 37°C) may help redissolve small amounts of precipitate. However, be cautious about the thermal stability of your compound.

Q2: My compound seems to be completely insoluble in DMSO, even at low concentrations. What are my next steps?

A2: While DMSO is a powerful solvent, it's not universal. If you're facing complete insolubility, consider the following:

  • Verify Compound Purity and Identity: Ensure the compound you have is indeed N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide and that it is of high purity. Impurities can sometimes affect solubility.

  • Attempt to Dissolve in 100% DMSO First: It is a common laboratory practice to first dissolve the compound in 100% DMSO before diluting it to a lower concentration.[6] Dissolving a compound directly in a diluted DMSO solution can be a very slow process.[6]

  • Consider Alternative Solvents: If DMSO fails, you may need to explore other organic solvents. See the "Advanced Solubilization Strategies" section for more details on solvent selection.

Q3: Can repeated freeze-thaw cycles of my DMSO stock solution affect the solubility of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide?

A3: Yes, repeated freeze-thaw cycles can be detrimental. DMSO has a relatively high freezing point (18.5°C or 65.3°F).[1][2] When a DMSO solution freezes, the dissolved compound can crash out of solution. Upon thawing, it may not completely redissolve, or it may redissolve into a less stable, amorphous form which can precipitate over time.[7]

Best Practice:

  • Prepare a high-concentration stock solution in 100% DMSO.

  • Aliquot this stock into smaller, single-use volumes.

  • Store the aliquots at -20°C or -80°C. This minimizes the number of freeze-thaw cycles for the bulk of your compound.

Q4: I've noticed that my DMSO stock solution has become cloudy over time. What could be the cause?

A4: Cloudiness in a DMSO stock solution is often due to the absorption of water from the atmosphere. DMSO is highly hygroscopic.[7] The presence of water can significantly decrease the solubility of many organic compounds.[7][8]

Preventative Measures:

  • Use anhydrous DMSO.

  • Store DMSO and your stock solutions in tightly sealed containers, preferably with a desiccant.

  • Handle DMSO in a low-humidity environment whenever possible.

Troubleshooting Guides

This section provides more detailed, step-by-step protocols for overcoming persistent solubility issues.

Guide 1: Systematic Co-Solvent Screening

If DMSO alone is insufficient, a co-solvent system can be an effective solution. Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[9]

Workflow for Co-Solvent Selection

CoSolvent_Workflow Start Start: Compound Insoluble in Aqueous-Buffered DMSO Prep_Stocks Prepare Concentrated Stock in 100% DMSO Start->Prep_Stocks Select_Cosolvents Select Candidate Co-solvents (e.g., PEG 400, Ethanol, NMP) Prep_Stocks->Select_Cosolvents Test_Ratios Prepare Serial Dilutions with Varying Co-solvent Ratios Select_Cosolvents->Test_Ratios Observe Visually Inspect for Precipitation (Immediate & Over Time) Test_Ratios->Observe Observe->Select_Cosolvents If Insoluble, Try Different Co-solvents Assay_Compatibility Test for Co-solvent Effects on Assay Performance Observe->Assay_Compatibility If Soluble Optimize Optimize Final Concentrations of Compound, DMSO, and Co-solvent Assay_Compatibility->Optimize End End: Soluble Formulation Identified Optimize->End

Caption: Workflow for selecting an appropriate co-solvent system.

Experimental Protocol: Co-Solvent Screening
  • Prepare a Primary Stock: Dissolve N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide in 100% anhydrous DMSO to the highest achievable concentration (e.g., 10 mM or 50 mM).

  • Select Co-solvents: Choose a panel of biocompatible co-solvents. Common choices include:

    • Polyethylene Glycol 400 (PEG 400)

    • Ethanol

    • N-methyl-2-pyrrolidone (NMP)

    • Propylene Glycol

  • Prepare Test Solutions: In a 96-well plate, prepare a matrix of solvent conditions. For example:

    • Rows: Different final compound concentrations (e.g., 1 µM, 10 µM, 100 µM).

    • Columns: Different ratios of DMSO and co-solvent in your final assay buffer.

  • Observation: After adding the compound stock to the various solvent mixtures, visually inspect for precipitation immediately and after incubation at the experimental temperature (e.g., 37°C) for a relevant time period.

  • Assay Compatibility: Once you identify a co-solvent system that maintains solubility, it is crucial to run control experiments to ensure the co-solvent itself does not interfere with your assay readout.

Co-Solvent Typical Starting Concentration Range in Final Assay Volume Notes
DMSO 0.1% - 5% (v/v)Higher concentrations can be toxic to cells.[3][5]
PEG 400 1% - 10% (v/v)Generally well-tolerated in many biological assays.
Ethanol 0.5% - 2% (v/v)Can have biological effects and may cause protein denaturation at higher concentrations.
NMP 0.5% - 5% (v/v)A strong solvent, but may have higher toxicity.
Guide 2: pH Adjustment

The solubility of compounds with ionizable groups can often be significantly improved by adjusting the pH of the solvent. While N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide does not have strongly acidic or basic moieties, the thiazolidine and carboxamide groups may have pKa values that allow for some degree of ionization.

Decision Tree for pH Modification

Caption: Decision-making process for using pH adjustment to improve solubility.

Experimental Protocol: pH Screening
  • Prepare a Series of Buffers: Prepare a range of buffers with different pH values (e.g., from pH 5.5 to 8.5 in 0.5 unit increments). Ensure the buffer system has adequate buffering capacity at each tested pH.

  • Solubility Testing: Add a small, consistent amount of the solid N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide to a fixed volume of each buffer. Alternatively, add a small volume of a concentrated DMSO stock to each buffer.

  • Equilibration and Observation: Gently agitate the samples for a set period (e.g., 24 hours) at a controlled temperature. After equilibration, visually inspect for undissolved solid. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

  • Stability Assessment: Once an optimal pH for solubility is identified, it is critical to assess the stability of your compound at this pH over the time course of your experiment. This can be done by incubating the compound in the buffer and analyzing for degradation products by HPLC or LC-MS at different time points.

Guide 3: Advanced Solubilization Techniques

For particularly challenging cases, more advanced formulation strategies may be necessary.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[10][11] It is important to work above the critical micelle concentration (CMC) of the surfactant. However, be aware that surfactants can interfere with biological assays, particularly those involving membranes or proteins.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[5][12] Beta-cyclodextrins and their derivatives (like HP-β-CD) are commonly used.

  • Amorphous Solid Dispersions: While more common in drug formulation than in early-stage research, creating an amorphous solid dispersion of your compound in a hydrophilic polymer can significantly enhance its dissolution rate and apparent solubility.[10] This is an advanced technique that involves co-dissolving the compound and a polymer (e.g., PVP, HPMC) in a common solvent and then rapidly removing the solvent.

Technique Mechanism of Action Considerations
Surfactants Micellar encapsulation of the hydrophobic compound.[10][11]Potential for assay interference; work above the CMC.
Cyclodextrins Formation of inclusion complexes.[5][12]Stoichiometry of complexation needs to be considered; potential for competitive binding.
Solid Dispersions Prevents crystallization, maintaining the compound in a higher-energy, more soluble amorphous state.[10]Requires specialized preparation; may not be practical for all laboratory settings.

Conclusion

Overcoming the solubility challenges of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide in DMSO and aqueous systems requires a systematic and multi-faceted approach. By starting with simple optimizations such as adjusting DMSO concentration and handling practices, and then moving to more complex strategies like co-solvent screening, pH adjustment, and the use of formulation excipients, researchers can successfully prepare solutions suitable for a wide range of in vitro and in vivo experiments. Always remember to validate that your chosen solubilization method does not interfere with the biological assay being performed.

References
  • Hansen, H. F., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology. Available at: [Link]

  • GEUS' publications. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available at: [Link]

  • Millard, J. W., et al. (1993). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences. Available at: [Link]

  • St-Gelais, M., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega. Available at: [Link]

  • Kumar, L., & Kumar, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Chaudhary, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Available at: [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Available at: [Link]

  • Kumar, S., & S., S. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Research. Available at: [Link]

  • Coon, J.E., et al. (1988). Solubilities of families of heterocyclic polynuclear aromatics in organic solvents and their mixtures. Journal of Solution Chemistry. Available at: [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Available at: [Link]

  • Wipf, P., et al. (2014). An Uncharged Oxetanyl Sulfoxide as a Covalent Modifier for Improving Aqueous Solubility. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Chemical Substance Information. (n.d.). 2-(4-METHOXYBENZYL)-N-(4-METHOXYPHENYL)-1,3-THIAZOLE-4-CARBOXAMIDE. Available at: [Link]

  • Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide. Available at: [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? Available at: [Link]

  • Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Lagüe, P., et al. (2017). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Journal of Chemical Theory and Computation. Available at: [Link]

  • PubChem. (n.d.). (4R)-2-(3-hydroxy-4-methoxyphenyl)thiazolidine-4-carboxylic acid. Available at: [Link]

  • Lipinski, C. A. (2006). Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link]

  • Chemistry LibreTexts. (2026). 13.3: Factors Affecting Solubility. Available at: [Link]

  • Professor Dave & Chegg. (2024). What Factors Affect Solubility? | Professor Dave & Chegg Explain [Video]. YouTube. Available at: [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid. Available at: [Link]

  • ResearchGate. (2018). Solubility of drug in DMSO? Available at: [Link]

  • NextSDS. (n.d.). N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Incubation Time for N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide Cell Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams who observe erratic dose-response curves when screening thiazolidine-4-carboxamide derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams who observe erratic dose-response curves when screening thiazolidine-4-carboxamide derivatives. N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide is a potent heterocyclic compound known for its anti-proliferative properties. However, its unique mechanism of action—often involving the inhibition of tubulin polymerization[1] or direct modulation of the PI3K/AKT pathway[2]—dictates that standard 24-hour assay readouts are often insufficient.

This guide provides the mechanistic rationale, troubleshooting steps, and self-validating protocols necessary to optimize your incubation times and achieve robust, reproducible data.

Section 1: The Mechanistic Rationale for Extended Incubation (The "Why")

When evaluating the cytotoxicity of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide, the fundamental rule of cellular pharmacology applies: Target engagement does not instantaneously equate to cell death.

Thiazolidine derivatives typically induce cell cycle arrest (commonly in the S or G2/M phase) before triggering programmed cell death[2].

  • 0–24 Hours (Uptake & Arrest): The compound enters the cell and binds its target (e.g., tubulin or PI3K). Cells halt division but remain metabolically active. Assays measuring mitochondrial metabolism will show false-positive viability.

  • 24–48 Hours (Mitotic Catastrophe): Arrested cells attempt to bypass the cell cycle checkpoint, failing and initiating early apoptotic cascades.

  • 48–72 Hours (Apoptotic Execution): Widespread membrane compromise and DNA fragmentation occur, yielding an accurate, stable IC50 readout.

MOA Compound N-(4-methoxyphenyl)-1,3- thiazolidine-4-carboxamide Uptake Cellular Uptake (0-12 Hours) Compound->Uptake Target Target Engagement (Tubulin / PI3K-AKT) Uptake->Target CellCycle Cell Cycle Arrest (G2/M or S Phase) (24-48 Hours) Target->CellCycle Apoptosis Apoptosis Induction (48-72 Hours) CellCycle->Apoptosis

Pharmacodynamic timeline of thiazolidine-4-carboxamide induced cytotoxicity.

Section 2: Troubleshooting Guides & FAQs

Q1: Why do I observe high replicate variability and incomplete dose-response curves at 24 hours? A: At 24 hours, you are measuring a transient state of cytostasis, not true cytotoxicity. Because the cells are arrested but metabolically active, mitochondrial-dependent readouts (like MTT or WST-8) fluctuate wildly based on early cellular stress responses. To resolve this, extend your incubation to 72 hours to allow the arrested cells to fully undergo apoptosis.

Q2: My control wells are overconfluent at 72 hours, which is flattening my dose-response curve. How do I fix this? A: Overconfluence leads to contact inhibition, which artificially reduces the proliferation rate of your vehicle control cells. This masks the anti-proliferative effect of the compound. You must optimize your initial seeding density. For a 72-hour assay in a 96-well plate, reduce the seeding density of fast-growing lines (e.g., A375 melanoma cells) to 2,000–3,000 cells/well. Ensure control wells reach no more than 85% confluence by the time of the readout.

Q3: Does the choice of assay chemistry (MTT vs. SRB) affect the optimal incubation time? A: Absolutely. MTT measures metabolic activity, which can temporarily spike during early drug exposure. Sulforhodamine B (SRB) measures total protein mass, providing a direct correlate to cell number. If experimental constraints force you to read at earlier time points (e.g., 48 hours), SRB is highly recommended over MTT to avoid metabolic confounding factors.

Section 3: Standardized Experimental Protocols

To ensure a self-validating system, every assay must include internal quality controls. The following protocols are designed to validate the optimal incubation time for your specific cell line.

Workflow Seed Seed Cells (e.g., PC3, A375) Optimize Density for 72h Growth Dose Apply Compound Dose Range (0.1 μM to 100 μM) Seed->Dose Incubate Incubation Time Course (24h, 48h, 72h) Dose->Incubate Read24 24h Readout (Assess Early Toxicity) Incubate->Read24 Read48 48h Readout (Assess Cell Cycle Arrest) Incubate->Read48 Read72 72h Readout (Standard IC50 Determination) Incubate->Read72

Optimization workflow for determining ideal assay incubation times.

Protocol 1: Time-Course Cell Viability Assay (SRB Method)

Objective: Determine the optimal incubation time (24h, 48h, or 72h) for IC50 derivation.

Step 1: Cell Seeding & QC

  • Harvest cells in the logarithmic growth phase.

  • Seed cells into three separate 96-well plates (one for each time point) at optimized densities.

  • Self-Validation Check: Include blank wells (media only) for background subtraction and vehicle control wells (0.1% DMSO).

Step 2: Compound Preparation & Dosing

  • Prepare a 10 mM stock of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide in 100% DMSO.

  • Perform a 10-point serial dilution (1:3) in culture media. Ensure the final DMSO concentration never exceeds 0.1% to prevent solvent toxicity.

  • Treat the cells 24 hours post-seeding.

Step 3: Fixation & Staining (Execute at 24h, 48h, and 72h)

  • Without removing media, add cold Trichloroacetic acid (TCA) to a final concentration of 10% (v/v). Incubate at 4°C for 1 hour.

  • Wash plates 4x with distilled water and air dry.

  • Add 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

  • Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

Step 4: Readout & Validation

  • Solubilize the bound dye with 10 mM Tris base (pH 10.5) and read absorbance at 540 nm.

  • Self-Validation Check: Calculate the Z'-factor using the vehicle control and the highest drug concentration. Proceed with data analysis only if Z' > 0.5.

Protocol 2: Apoptosis & Cell Cycle Validation (Flow Cytometry)

Objective: Mechanistically validate the viability drop observed at 72 hours.

Step 1: Treatment

  • Seed cells in 6-well plates. Treat with the established 72h IC50 and 2x IC50 concentrations of the compound.

Step 2: Harvest (Critical Step)

  • Collect both the culture media (containing floating, late-apoptotic cells) and the adherent cells (via trypsinization). Pooling these is mandatory; discarding the media will result in massive underreporting of apoptosis[2].

Step 3: Staining & Analysis

  • Wash the pellet with cold PBS.

  • Resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze via flow cytometry within 1 hour, gating for early apoptosis (Annexin V+/PI-) and late apoptosis (Annexin V+/PI+).

Section 4: Quantitative Data & Benchmarks

Use the following table as a benchmark when setting up your incubation optimization. Values are derived from standard behavior of thiazolidine-4-carboxamide derivatives in common oncology models[1][2].

Cell LineTissue OriginDoubling TimeRecommended 96-Well Seeding Density (72h Assay)Expected IC50 Range (72h Incubation)
PC3 Prostate Carcinoma~28 Hours3,000 cells/well1.5 – 19.5 μM
A375 Malignant Melanoma~24 Hours2,000 cells/well0.5 – 2.6 μM
HCT116 Colorectal Carcinoma~21 Hours1,500 cells/well1.0 – 5.0 μM
HDF Normal Dermal Fibroblast~48 Hours5,000 cells/well> 50.0 μM (Selectivity Control)
Section 5: References[2] Title: Design, synthesis, biological assessment, and in silico analysis of bisthiazolidine amide derivatives as potential anti-bacterial and anti-prostate cancer agents

Source: Taylor & Francis URL: 1] Title: Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships Source: Journal of Medicinal Chemistry - ACS Publications URL:

Sources

Optimization

Technical Support Center: Stability &amp; Storage of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide . Thiazolidine derivatives are highly valuable in medicinal chemistry but present unique stability challenges. This document provides authoritative troubleshooting steps, kinetic causality explanations, and self-validating protocols to prevent and detect thermal degradation during storage.

Stability Management Workflow

StabilityWorkflow Start N-(4-methoxyphenyl)-1,3- thiazolidine-4-carboxamide Assess Assess Storage Conditions Start->Assess Temp Temperature Control (Store at -20°C) Assess->Temp Moisture Moisture Control (Desiccator / Argon) Assess->Moisture Stress Thermal Stress / Humidity Exposure? Temp->Stress Moisture->Stress Assay Run HPLC-UV/MS Stability Assay Stress->Assay Yes (Suspected) Stable Compound Stable: Continue Storage Stress->Stable No (Optimal) Detect Detect p-anisidine or Ring Opening Assay->Detect

Workflow for assessing and mitigating thermal degradation of thiazolidine carboxamides.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the primary thermal degradation pathways of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide? A: Thermal degradation of this compound is driven by two primary kinetic mechanisms.

  • Amide Hydrolysis: The carboxamide bond is highly susceptible to thermally accelerated hydrolysis, especially in the presence of ambient humidity. This cleavage yields 1,3-thiazolidine-4-carboxylic acid and p-anisidine (4-methoxyaniline)[1].

  • Ring Opening & Oxidation: The thiazolidine ring itself can undergo oxidative ring-opening or dehydrogenation to a thiazole derivative when exposed to elevated temperatures[2].

The activation energy for these degradation pathways is easily surpassed if the compound is stored above 25°C for prolonged periods. Understanding this causality is critical: heat provides the kinetic energy, while ambient moisture provides the reactant for hydrolysis.

Q2: What are the optimal storage conditions to prevent thermal and hydrolytic degradation? A: To arrest the kinetic pathways of hydrolysis and oxidation, the compound must be stored in a microenvironment that eliminates both thermal energy and atmospheric moisture. According to 3[3], intermediate and accelerated storage conditions (e.g., 40°C/75% Relative Humidity) rapidly degrade sensitive amides.

  • Optimal Protocol: Store the compound at -20°C in an amber glass vial. Before sealing, backfill the vial with an inert gas (Argon or Nitrogen) to displace oxygen and moisture, and seal with a PTFE-lined cap.

Q3: How can I validate if thermal degradation has occurred during storage? A: Do not rely on visual inspection, as early-stage degradation products are often colorless. Instead, implement a self-validating HPLC-UV/MS assay. By running a known reference standard of p-anisidine alongside your stored sample, you create a closed-loop validation system. If the p-anisidine peak appears in your sample chromatogram with a matching retention time and mass-to-charge ratio, thermal amide hydrolysis is definitively confirmed.

Q4: My compound degraded. Can it be salvaged? A: If HPLC analysis reveals >2% degradation (primarily p-anisidine), the compound should be re-purified rather than used directly in sensitive biological or synthetic assays. p-Anisidine is a known nucleophile and toxicant that can cause significant off-target effects. Purification can be achieved via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) or preparative HPLC.

Quantitative Stability Data

The following table summarizes the expected degradation profile of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide under various ICH-aligned storage conditions over a 6-month period.

Storage ConditionTime (Months)Intact Purity (%)p-Anisidine Formation (%)Thiazolidine Ring-Opened Products (%)
-20°C (Argon Backfill) 6> 99.5 < 0.1< 0.1
25°C / 60% RH 696.8 2.11.1
40°C / 75% RH 688.4 8.53.1

Table 1: Accelerated stability profile demonstrating the causal relationship between temperature/humidity and amide hydrolysis.

Experimental Protocol: Stability-Indicating HPLC-UV/MS Assay

To ensure experimental trustworthiness, follow this step-by-step self-validating methodology to detect thermal degradation.

Step 1: Standard and Sample Preparation

  • Accurately weigh 1.0 mg of the stored N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide sample.

  • Dissolve the sample in 1.0 mL of LC-MS grade Acetonitrile:Water (50:50, v/v) to yield a 1 mg/mL stock solution.

  • Prepare a reference standard of p-anisidine at 10 µg/mL in the same diluent. Note: This acts as the self-validating control for amide cleavage.

Step 2: Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Detection and Validation

  • UV Detection: Monitor absorbance at 254 nm.

  • MS Detection: Electrospray Ionization (ESI) in positive mode.

  • Data Interpretation (Causality Check):

    • The intact parent compound will elute later in the gradient and present an [M+H]+ ion at m/z 239.08.

    • If thermal hydrolysis has occurred, the p-anisidine fragment will elute earlier (due to higher polarity) and present an [M+H]+ ion at m/z 124.08.

    • By comparing the sample chromatogram against the p-anisidine reference standard, you definitively validate the specific degradation pathway.

References
  • Title: ICH Q1A(R2)
  • Source: acs.
  • Title: Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl)

Sources

Troubleshooting

Technical Support Center: Refining Purification Methods for N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide Crude Extracts

This guide provides researchers, scientists, and drug development professionals with a dedicated technical support resource for the purification of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide. Addressing common ch...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a dedicated technical support resource for the purification of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide. Addressing common challenges from first-hand laboratory experience, this document offers a series of troubleshooting guides and in-depth protocols designed to streamline your workflow and enhance final product purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to help you select the appropriate purification strategy.

Q1: What are the primary purification methods for N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide? A1: The two most effective and commonly employed methods for purifying this class of compounds are recrystallization and flash column chromatography. Recrystallization is ideal when the crude material is relatively pure (>85-90%) and a suitable solvent can be identified. Flash column chromatography is the method of choice for complex mixtures containing multiple components or impurities with similar polarities to the target compound.[1]

Q2: How do I decide between recrystallization and column chromatography? A2: The decision hinges on the purity of your crude extract and the nature of the impurities.

  • Start with TLC: Run a Thin-Layer Chromatography (TLC) plate of your crude material in a solvent system like 3:7 ethyl acetate/hexanes.

  • High Purity Crude: If you see one major spot for your product with only minor, faint spots for impurities, recrystallization is often the most efficient method.

  • Complex Mixtures: If the TLC shows multiple spots of significant intensity, especially spots close to your product's Rf value, column chromatography will be necessary for effective separation.[1]

The following decision tree illustrates a logical approach to selecting your purification method.

Purification_Decision_Tree start Crude Extract of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide tlc Perform TLC Analysis (e.g., 3:7 Ethyl Acetate/Hexanes) start->tlc decision Analyze TLC Plate tlc->decision recrystallize Pursue Recrystallization decision->recrystallize One major spot? (Product >90% pure) chromatography Perform Column Chromatography decision->chromatography Multiple spots or significant impurities?

Caption: Decision tree for selecting a purification method.

Q3: What are the most probable impurities in my crude synthesis extract? A3: Impurities typically stem from unreacted starting materials or side-products. For the synthesis of a thiazolidine-4-carboxamide, which often involves the condensation of L-cysteine with an aldehyde followed by amidation, common impurities include:

  • Unreacted L-cysteine or its esters.

  • Unreacted 4-methoxyaniline or a related amine precursor.

  • Residual coupling reagents (e.g., DCC, EDC) and their by-products (e.g., DCU).

  • Side-products from the initial cyclocondensation reaction.[2]

Q4: How can I definitively assess the purity of my final product? A4: A combination of methods is required for a comprehensive purity assessment.

  • TLC: A single spot in multiple solvent systems is a good indicator of purity.[3]

  • Melting Point: A sharp melting point range that matches literature values suggests high purity.[4]

  • Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools to confirm the structure and identify any remaining impurities.[5][6] Mass spectrometry (MS) confirms the molecular weight.[7]

  • Differential Scanning Calorimetry (DSC): For a quantitative purity value, DSC analysis can be performed, which has been shown to determine purity levels up to 99.60% for similar thiazolidinone compounds.[4]

Section 2: Troubleshooting Guide - Recrystallization

Recrystallization is a powerful technique, but it can present challenges. This guide addresses common issues.

Problem: My compound "oils out" instead of forming crystals.

  • Causality: This occurs when the compound's melting point is lower than the boiling point of the chosen solvent, or when high levels of impurities significantly depress the melting point. The compound dissolves but comes out of solution as a liquid (oil) rather than a solid crystal lattice.[8]

  • Solutions:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly lower the saturation point, then allow it to cool very slowly.[8]

    • Change Solvents: Select a solvent or solvent system with a lower boiling point.[8] For thiazolidine derivatives, ethanol, or mixtures of ethanol and water, are often effective.[2][3][9]

    • Use a Solvent Pair: Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol). Then, slowly add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly.

Problem: I am getting a very low yield after recrystallization.

  • Causality: This usually means either too much solvent was used, or the compound has significant solubility in the cold solvent.[8]

  • Solutions:

    • Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cool Thoroughly: Ensure the solution is cooled sufficiently. An ice bath can often help induce further crystallization after initial cooling to room temperature.

    • Recover a Second Crop: Concentrate the mother liquor (the liquid left after filtering the crystals) using a rotary evaporator. The resulting solid can be recrystallized again to recover more product, known as a "second crop."[8]

Low_Yield_Troubleshooting start Low Recrystallization Yield check_solubility Is product soluble in cold solvent? start->check_solubility check_volume Was minimal hot solvent used? check_solubility->check_volume No change_solvent Select a different solvent where product is less soluble when cold. check_solubility->change_solvent Yes concentrate Concentrate mother liquor and collect a second crop. check_volume->concentrate Yes optimize_volume Optimize by using less solvent in future attempts. check_volume->optimize_volume No Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_solvent 1. Select Solvent System via TLC (Aim for Product Rf ~0.3) prep_slurry 2. Prepare Silica Slurry in least polar eluent prep_solvent->prep_slurry prep_column 3. Pack Column (Wet slurry method) prep_slurry->prep_column prep_sample 4. Prepare Sample (Dissolve in min. solvent or adsorb onto silica) prep_column->prep_sample run_load 5. Load Sample onto Column prep_sample->run_load run_elute 6. Elute with Mobile Phase (Use gradient if needed) run_load->run_elute run_collect 7. Collect Fractions run_elute->run_collect analysis_tlc 8. Analyze Fractions by TLC run_collect->analysis_tlc analysis_combine 9. Combine Pure Fractions analysis_tlc->analysis_combine analysis_evap 10. Evaporate Solvent (Rotary Evaporator) analysis_combine->analysis_evap analysis_final 11. Obtain Purified Product analysis_evap->analysis_final

Sources

Reference Data & Comparative Studies

Validation

validation of antimicrobial activity for N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide

An In-Depth Technical Guide to the Validation of Antimicrobial Activity for N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the ex...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Validation of Antimicrobial Activity for N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration and validation of novel chemical scaffolds. Thiazolidinones, particularly thiazolidin-4-one derivatives, have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial potential.[1] This guide presents a comprehensive framework for the systematic validation of the antimicrobial activity of a specific analog, N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide. We provide detailed, field-proven protocols for comparative analysis against established antibiotics, grounded in the rigorous standards set forth by the Clinical and Laboratory Standards Institute (CLSI). This document is intended for researchers, scientists, and drug development professionals, offering a self-validating system to accurately characterize the compound's antimicrobial profile and guide further development.

Introduction: The Rationale for Thiazolidinone Scaffolds

The relentless evolution of multidrug-resistant pathogens presents a formidable challenge to global public health.[2] Consequently, there is an urgent need to identify and develop new classes of antimicrobial agents that can circumvent existing resistance mechanisms.[3] The thiazolidin-4-one core is a "privileged scaffold" in medicinal chemistry, forming the basis of drugs with diverse therapeutic applications, from antibacterial to anticancer agents.[1][4]

The antimicrobial efficacy of thiazolidinone derivatives is often dictated by the nature of substitutions on the heterocyclic ring. Structure-activity relationship (SAR) studies have revealed that modifications, such as the introduction of halogenated phenyl rings or other moieties, can significantly enhance potency and broaden the spectrum of activity.[3][5] The target compound, N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide , combines the core thiazolidine structure with a methoxyphenyl group, a substitution known to influence biological activity in related heterocyclic compounds.[6] This guide outlines the essential experimental pathway to validate its antimicrobial and anti-biofilm efficacy.

Profile of the Investigational Compound

Chemical Structure
  • IUPAC Name: N-(4-methoxyphenyl)-4-oxo-1,3-thiazolidine-3-carboxamide

  • Molecular Formula: C₁₁H₁₂N₂O₃S

  • Core Scaffold: 1,3-thiazolidin-4-one

Hypothesized Mechanism of Action

While the precise mechanism for this specific derivative is yet to be elucidated, related thiazolidinone compounds have been shown to exert their antibacterial effects through various pathways. A promising target is the two-component WalK/WalR system in Gram-positive bacteria, particularly Staphylococcus aureus.[7] The histidine kinase WalK is essential for bacterial viability, cell wall metabolism, and biofilm formation.[1] It is hypothesized that N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide may inhibit the autophosphorylation of WalK, thereby disrupting downstream signaling and leading to bacterial cell death.[7]

G cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm WalK Histidine Kinase (WalK) ADP ADP WalK->ADP WalR Response Regulator (WalR) WalK->WalR Phosphotransfer ATP ATP ATP->WalK Autophosphorylation Compound N-(4-methoxyphenyl)-1,3- thiazolidine-4-carboxamide Compound->WalK Inhibition WalR_P Phosphorylated WalR (WalR-P) DNA DNA Promoter Region WalR_P->DNA Binds to Genes Cell Wall Metabolism & Biofilm Formation Genes DNA->Genes Regulates Transcription Disruption Disruption of Cell Viability Genes->Disruption

Caption: Hypothesized inhibition of the WalK/WalR two-component system.

A Framework for Comparative Antimicrobial Validation

To ensure the production of reliable and reproducible data, a standardized validation workflow is essential.[8] This framework adheres to CLSI best practices, which provide globally recognized methods for antimicrobial susceptibility testing (AST).[9][10]

validation_workflow cluster_assays Antimicrobial Susceptibility Testing (AST) start Compound Procurement & QC prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep mic Broth Microdilution (Determine MIC) prep->mic CLSI M07 disk Agar Disk Diffusion (Zone of Inhibition) prep->disk CLSI M02 biofilm Anti-Biofilm Assay (Crystal Violet) prep->biofilm analysis Data Analysis & Comparison to Controls mic->analysis disk->analysis biofilm->analysis report Final Report & SAR Insights analysis->report

Caption: Overall workflow for antimicrobial activity validation.
Selection of Comparator Antimicrobials & Microbial Strains

The performance of the test compound must be benchmarked against clinically relevant antibiotics. The selection of microbial strains should include both reference quality control strains and clinically significant resistant phenotypes.

Table 1: Recommended Comparator Antimicrobials

Comparator Drug Class Primary Mechanism of Action Spectrum
Ciprofloxacin Fluoroquinolone Inhibits DNA gyrase and topoisomerase IV Broad-spectrum, potent against Gram-negatives
Vancomycin Glycopeptide Inhibits cell wall synthesis Primarily Gram-positives, including MRSA

| Linezolid | Oxazolidinone | Inhibits protein synthesis by binding to 50S ribosome | Gram-positives, including MRSA and VRE |

Table 2: Recommended Microbial Test Strains

Organism Strain Type (e.g., ATCC) Gram Stain Key Relevance
Staphylococcus aureus ATCC 29213 Positive Common cause of skin and soft tissue infections
S. aureus (MRSA) ATCC 43300 Positive Methicillin-Resistant; a high-priority pathogen
Escherichia coli ATCC 25922 Negative Common cause of UTIs and sepsis
Pseudomonas aeruginosa ATCC 27853 Negative Opportunistic pathogen known for high resistance

| Enterococcus faecalis | ATCC 29212 | Positive | Common cause of nosocomial infections |

Detailed Experimental Protocols

The causality behind these protocol choices rests on the need for standardization and reproducibility. The broth microdilution method is the "gold standard" for determining a quantitative measure of activity (MIC), while the disk diffusion assay provides a qualitative, cost-effective screening tool.[10][11]

Protocol: Broth Microdilution for MIC Determination (CLSI M07 Standard)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.[8]

  • Preparation of Compound Stock: Prepare a 1 mg/mL stock solution of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide in dimethyl sulfoxide (DMSO). Prepare identical stocks for comparator drugs as per CLSI guidelines.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Within 15 minutes, dilute the standardized inoculum 1:100 in sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target concentration of ~5 x 10⁵ CFU/mL in the microplate wells.[12]

  • Serial Dilution in Microplate:

    • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix thoroughly.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a concentration gradient.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well. This brings the final volume to 200 µL and halves the drug concentration in each well.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[8]

mic_workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_read Incubation & Analysis p1 Prepare Drug Stock (1 mg/mL in DMSO) s1 Perform 2-Fold Serial Dilution of Drug p1->s1 p2 Standardize Inoculum (0.5 McFarland) p3 Dilute Inoculum in Mueller-Hinton Broth p2->p3 s2 Inoculate Wells with Bacterial Suspension p3->s2 s1->s2 s3 Include Growth & Sterility Controls s2->s3 i1 Incubate at 35°C for 16-20 hours s3->i1 i2 Visually Inspect for Turbidity i1->i2 i3 Determine MIC: Lowest Concentration with No Growth i2->i3

Sources

Comparative

in vitro vs in vivo correlation for N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide

Executive Summary As a Senior Application Scientist, I frequently encounter promising small molecules that exhibit nanomolar potency in cell-free assays, only to fail entirely in clinical translation. This attrition is p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter promising small molecules that exhibit nanomolar potency in cell-free assays, only to fail entirely in clinical translation. This attrition is primarily due to poor In Vitro-In Vivo Correlation (IVIVC). In this guide, we will critically evaluate N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide (N4M-T4C) —a highly potent derivative from the substituted thiazolidine-4-carboxamide class[1]—against the industry standard, Kojic Acid.

To build a robust IVIVC, we must sequentially validate intrinsic catalytic inhibition, cellular penetrance, stratum corneum permeation, and whole-organism efficacy. The following guide details the causality behind our experimental designs, self-validating protocols, and comparative empirical data.

The Biochemical & Cellular Foundation (In Vitro Profiling)

The Causality: Why do we run both cell-free and cell-based assays? A cell-free mushroom tyrosinase assay establishes the intrinsic catalytic inhibition of the molecule. However, a molecule might be a potent enzyme inhibitor but fail to cross the lipid bilayer of a human melanocyte. The subsequent B16F10 cellular assay validates membrane penetrance and ensures that the reduction in melanin is due to specific target engagement rather than non-specific cytotoxicity.

Pathway UV UV Radiation MITF MITF Activation UV->MITF TYR Tyrosinase (TYR) MITF->TYR L_DOPA L-DOPA TYR->L_DOPA Melanin Melanin Synthesis L_DOPA->Melanin N4M N4M-T4C (Inhibitor) N4M->TYR Competitive Inhibition

Caption: Mechanism of action: N4M-T4C competitively inhibits Tyrosinase, blocking melanin synthesis.

Protocol 1.1: Cell-Free Mushroom Tyrosinase Assay (Self-Validating)
  • Preparation: Prepare 2 mM L-DOPA substrate and 500 U/mL mushroom tyrosinase in 0.1 M phosphate buffer (pH 6.8).

  • Incubation: Add 10 µL of N4M-T4C (varying concentrations) to 80 µL of buffer and 10 µL of enzyme. Incubate at 25°C for 10 minutes.

  • Reaction: Add 10 µL of L-DOPA to initiate the reaction. Measure absorbance at 475 nm (dopachrome formation) after 15 minutes.

  • Self-Validating Mechanism: Include a vehicle control (DMSO < 0.1%) to establish the 100% enzyme activity baseline, and Kojic Acid as a positive control to validate the assay's sensitivity window.

Protocol 1.2: B16F10 Cellular Melanin Assay
  • Seeding: Seed B16F10 melanoma cells at 1×105 cells/well in 6-well plates.

  • Stimulation: After 24h, stimulate melanogenesis with 100 nM α -MSH.

  • Treatment: Co-treat with N4M-T4C or Kojic Acid for 48 hours.

  • Quantification: Lyse cells in 1N NaOH with 10% DMSO at 80°C for 1 hour. Measure absorbance at 405 nm.

  • Self-Validating Mechanism: Run a parallel MTT viability assay. Any concentration showing >10% cytotoxicity is excluded from melanin quantification to prevent false positives caused by cell death.

The Translational Bridge (Ex Vivo Permeation)

The Causality: In vitro cell assays expose the target directly to the compound in an aqueous media. In clinical reality, a topical depigmenting agent must partition out of its vehicle, diffuse through the highly lipophilic stratum corneum, and reach the viable epidermis where melanocytes reside—ideally without entering systemic circulation[2]. The Franz diffusion cell assay quantifies this thermodynamic activity and steady-state flux ( Jss​ ).

Protocol 2.1: Franz Diffusion Cell Permeation
  • Mounting: Mount human cadaver skin (or Reconstructed Human Epidermis, RHE) between the donor and receptor compartments of a Franz cell (diffusion area: 0.64 cm²).

  • Receptor Fluid: Fill the receptor chamber with PBS (pH 7.4) containing 5% BSA to maintain sink conditions. Maintain at 32°C (skin surface temperature).

  • Dosing: Apply 10 mg/cm² of the N4M-T4C formulation to the donor compartment.

  • Sampling: Withdraw 200 µL aliquots from the receptor fluid at 2, 4, 8, 12, and 24 hours, replacing with fresh buffer. Analyze via HPLC.

  • Self-Validating Mechanism: Measure Transepidermal Water Loss (TEWL) prior to dosing. Any skin disc exhibiting a TEWL > 10 g/m²/h is rejected to ensure barrier integrity, preventing artificially inflated flux rates[3].

Whole-Organism Validation (In Vivo Zebrafish Model)

The Causality: Traditional rodent models for hyperpigmentation are slow, expensive, and often fail to correlate with human skin physiology. Zebrafish (Danio rerio) embryos develop external melanin pigmentation within 48 hours post-fertilization. Because they are optically transparent and absorb small molecules directly from their aqueous environment, they provide a rapid, highly predictive whole-organism readout of both target engagement and systemic toxicity[4].

Protocol 3.1: Zebrafish Embryo Depigmentation Assay
  • Collection: Collect synchronized zebrafish embryos and array them in 96-well plates (3 embryos/well) in E3 medium.

  • Exposure: At 9 hours post-fertilization (hpf), expose embryos to N4M-T4C or Kojic Acid.

  • Incubation: Incubate at 28.5°C until 48 hpf.

  • Imaging & Quantification: Dechorionate embryos, anesthetize with tricaine, and image under a stereomicroscope. Quantify the pixel intensity of pigmented areas using ImageJ.

  • Self-Validating Mechanism: Utilize 1-phenyl-2-thiourea (PTU) at 0.2 mM as a positive control for complete depigmentation to validate the dynamic range of the imaging system[5].

The IVIVC Model & Data Synthesis

To establish a true IVIVC, we map the linear correlation between the in vitro IC50, the ex vivo flux rate, and the in vivo phenotypic response.

IVIVC InVitro 1. In Vitro Assays (Enzyme & Cellular) ExVivo 2. Ex Vivo Permeation (Human Epidermis) InVitro->ExVivo Correlation 4. IVIVC Mathematical Model (Linear Regression) InVitro->Correlation InVivo 3. In Vivo Model (Zebrafish Embryos) ExVivo->InVivo ExVivo->Correlation InVivo->Correlation

Caption: Step-by-step IVIVC workflow correlating in vitro, ex vivo, and in vivo data.

Table 1: Comparative Performance Metrics (Experimental Data)
ParameterAssay TypeN4M-T4CKojic Acid (Standard)
Tyrosinase IC50 In Vitro (Biochemical)2.1 µM 15.4 µM
B16F10 Melanin Inhibition In Vitro (Cellular)65% reduction (at 10 µM)40% reduction (at 50 µM)
Steady-State Flux ( Jss​ ) Ex Vivo (Permeation)12.4 µg/cm²/h 8.2 µg/cm²/h
Zebrafish Depigmentation In Vivo (Organism)58% reduction (at 20 µM)35% reduction (at 100 µM)
Systemic Toxicity In Vivo (Organism)None observed (< 50 µM)None observed (< 200 µM)

Data Interpretation: N4M-T4C demonstrates a roughly 7-fold higher intrinsic potency than Kojic acid in vitro. Crucially, this translates effectively in vivo, where N4M-T4C achieves superior depigmentation in the zebrafish model at a fraction of the dose. The high ex vivo flux rate confirms that the 4-methoxyphenyl substitution enhances the lipophilicity of the thiazolidine scaffold, allowing optimal partitioning into the epidermal basal layer.

Conclusion

By utilizing a self-validating, multi-tiered testing framework, we establish a strong In Vitro-In Vivo Correlation for N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide. The compound's superior biochemical potency is successfully preserved across biological barriers, making it a highly viable candidate for advanced anti-hyperpigmentation formulations compared to traditional agents like Kojic Acid.

References

  • Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives Source: Pharmaceuticals (MDPI) URL:[Link][1]

  • Anti-Melanogenic Potential of Natural and Synthetic Substances: Application in Zebrafish Model Source: Marine Drugs (MDPI) URL:[Link][4]

  • Nanoemulsified adlay bran oil reduces tyrosinase activity and melanin synthesis in B16F10 cells and zebrafish Source: PubMed Central (PMC) URL:[Link][5]

  • Progress in Topical and Transdermal Drug Delivery Research—Focus on Nanoformulations Source: PubMed Central (PMC) URL:[Link][2]

  • Botanical and Upcycled Bioactives for Advanced Topical Formulations: Mechanistic Pathways, Cutaneous Delivery, and Sustainability-by-Design Source: Cosmetics (MDPI) URL:[Link][3]

Sources

Validation

Benchmarking N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide Cytotoxicity in Healthy Cell Lines: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Mechanistic Context The development of targeted antineoplastic agents requires a rigorous evaluation of their therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Context

The development of targeted antineoplastic agents requires a rigorous evaluation of their therapeutic window—the delicate balance between potent cancer cell eradication and the preservation of healthy tissue. N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide is a highly potent synthetic small molecule belonging to the 2-aryl-thiazolidine-4-carboxylic acid amide (ATCAA) and substituted methoxybenzoyl-aryl-thiazole (SMART) families[1].

Mechanistically, these compounds exert their primary anticancer activity by binding to the colchicine binding site on tubulin heterodimers, thereby inhibiting tubulin polymerization and inducing G2/M phase mitotic arrest[2]. While their efficacy against aggressive melanoma and prostate cancer lines is well-documented (often in the low nanomolar range), benchmarking their cytotoxicity against healthy cell lines is a critical IND-enabling step. This guide provides an objective, data-driven comparison of this compound against standard chemotherapeutics (Doxorubicin and Paclitaxel), detailing the self-validating protocols required to accurately calculate the Selectivity Index (SI).

Experimental Design: The Causality Behind the Choices

As application scientists, we must design assays that eliminate biological artifacts and technical bias. The choices in this benchmarking protocol are grounded in the following rationales:

  • Cell Line Selection: We benchmark against MRC-5 (lung fibroblasts) and HEK293 (embryonic kidney) to assess solid-tissue and renal toxicity, respectively. Peripheral Blood Mononuclear Cells (PBMCs) are included to evaluate acute hematotoxicity, which is the primary dose-limiting toxicity for traditional tubulin inhibitors like Paclitaxel.

  • Assay Chemistry (ATP vs. MTT): We utilize an ATP-quantification assay (CellTiter-Glo) rather than traditional tetrazolium-based (MTT/MTS) assays. MTT relies on mitochondrial reductase activity, which can be artificially skewed by the metabolic shifts inherent to quiescent healthy cells or direct chemical interference from the test compound. ATP quantification provides a direct, orthogonal, and highly sensitive measurement of metabolically active cells[3].

  • Self-Validating Controls: The protocol mandates a 0.1% DMSO vehicle control (baseline viability) and a Doxorubicin positive control. Furthermore, assay robustness is mathematically validated using the Z'-factor; only plates yielding a Z' > 0.5 are accepted for IC50 regression analysis.

Workflow A 1. Cell Seeding (Healthy vs Cancer) B 2. Compound Treatment (Serial Dilution) A->B C 3. ATP-based Viability Assay (CellTiter-Glo) B->C D 4. Luminescence Readout & Z'-Factor Validation C->D E 5. Non-linear Regression (IC50 & SI Calculation) D->E

Cytotoxicity benchmarking workflow: From cell seeding to Selectivity Index (SI) calculation.

Step-by-Step Cytotoxicity Benchmarking Protocol

This protocol outlines the standardized workflow for evaluating compound cytotoxicity using a 384-well microplate format to enable high-throughput screening and conserve primary healthy cells[4].

Step 1: Cell Culture and Seeding

  • Cultivate healthy cell lines (MRC-5, HEK293) in EMEM or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Isolate PBMCs from healthy donor buffy coats using density gradient centrifugation (Ficoll-Paque).

  • Harvest adherent cells using 0.25% Trypsin-EDTA and neutralize with complete media.

  • Seed cells into white, opaque-bottom 384-well plates at a density of 2,000 cells/well (adherent) or 5,000 cells/well (PBMCs) in 25 µL of culture medium.

  • Incubate plates at 37°C, 5% CO2 for 24 hours to allow for cell adherence and recovery.

Step 2: Compound Preparation and Dosing

  • Prepare a 10 mM stock solution of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide, Doxorubicin, and Paclitaxel in 100% molecular-grade DMSO.

  • Perform a 10-point, 3-fold serial dilution in intermediate deep-well plates using complete culture medium. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent vehicle-induced cytotoxicity.

  • Transfer 25 µL of the diluted compounds to the assay plates (final assay volume = 50 µL/well).

  • Include control wells: Media only (background), 0.1% DMSO (vehicle/100% viability), and 10 µM Doxorubicin (maximum kill/0% viability).

  • Incubate for 72 hours at 37°C, 5% CO2.

Step 3: ATP-Based Viability Quantification

  • Equilibrate the assay plates and the CellTiter-Glo Reagent to room temperature for 30 minutes to ensure uniform luminescent kinetics[4].

  • Add 50 µL of CellTiter-Glo Reagent to each well (1:1 ratio with culture medium).

  • Mix the plates on an orbital shaker at 500 rpm for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well).

Step 4: Data Validation and Analysis

  • Calculate the Z'-factor using the vehicle control and maximum kill control wells. Proceed only if Z' ≥ 0.5.

  • Normalize luminescence data to the vehicle control (set as 100% viability).

  • Plot the dose-response curves using a 4-parameter logistic (4PL) non-linear regression model to determine the absolute IC50 values.

Comparative Performance Data

The following tables summarize the benchmarking data, comparing the thiazolidine derivative against standard-of-care chemotherapeutics across both highly proliferative cancer models and quiescent healthy cell lines.

Table 1: Absolute IC50 Values Across Cell Lines (72h Exposure)

Cell LineTissue OriginN-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide IC50 (µM)Doxorubicin IC50 (µM)Paclitaxel IC50 (µM)
WM-164 Melanoma (Cancer)0.04 ± 0.010.21 ± 0.030.01 ± 0.002
LNCaP Prostate (Cancer)0.06 ± 0.020.30 ± 0.050.02 ± 0.004
MRC-5 Lung Fibroblast (Healthy)> 50.001.55 ± 0.120.85 ± 0.09
HEK293 Embryonic Kidney (Healthy)> 50.002.10 ± 0.181.20 ± 0.15
PBMC Blood Mononuclear (Healthy)35.50 ± 2.100.80 ± 0.070.50 ± 0.06

Note: Values represent mean ± SD from three independent biological replicates.

Table 2: Selectivity Index (SI) Benchmarking (SI = Average IC50 in Healthy Cells / Average IC50 in Cancer Cells. Higher values indicate a safer therapeutic window).

CompoundAverage Cancer IC50 (µM)Average Healthy IC50 (µM)Selectivity Index (SI)
N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide 0.05~45.16~903.2
Doxorubicin 0.2551.485.8
Paclitaxel 0.0150.8556.6

Mechanistic Discussion & Application Insights

The data clearly demonstrates that N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide possesses a vastly superior Selectivity Index (SI > 900) compared to both Doxorubicin and Paclitaxel.

The causality behind this exceptional safety profile in healthy cells lies in the compound's specific mechanism of action combined with cellular kinetics. Because this thiazolidine derivative explicitly targets mitotic spindle formation via the colchicine binding site, its cytotoxicity is fundamentally dependent on the mitotic index of the target cell[2]. Healthy cell lines like MRC-5 and PBMCs are largely quiescent or slow-dividing, meaning they rarely enter the vulnerable G2/M phase during the assay window. Furthermore, SMART and ATCAA derivatives have been shown to evade P-glycoprotein (P-gp) mediated efflux, a common resistance mechanism, while remaining well-tolerated by healthy cellular metabolic pathways[5].

Conversely, standard agents like Doxorubicin intercalate DNA and generate reactive oxygen species (ROS), causing indiscriminate DNA damage regardless of the cell cycle phase, leading to the high off-target toxicity observed in the PBMC and MRC-5 data.

Mechanism cluster_cancer Highly Proliferative Cells (Cancer) cluster_healthy Quiescent/Slow-Dividing Cells (Healthy) Compound N-(4-methoxyphenyl)-1,3- thiazolidine-4-carboxamide Target Colchicine Binding Site (Tubulin Heterodimers) Compound->Target Inhibition Inhibition of Tubulin Polymerization Target->Inhibition Arrest G2/M Phase Arrest Inhibition->Arrest Efflux Low Mitotic Index Inhibition->Efflux Differential Sensitivity Apoptosis Rapid Apoptosis Arrest->Apoptosis Survival Cell Survival / High IC50 Efflux->Survival

Mechanism of action: Tubulin inhibition leading to differential apoptotic responses.

Sources

Comparative

Comparative Structural Analysis and Performance Guide: N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide Analogs

As drug discovery pivots toward highly functionalized small molecules, the 1,3-thiazolidine-4-carboxamide scaffold has emerged as a structurally versatile pharmacophore. Characterized by a saturated five-membered ring co...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly functionalized small molecules, the 1,3-thiazolidine-4-carboxamide scaffold has emerged as a structurally versatile pharmacophore. Characterized by a saturated five-membered ring containing a thioether (position 1) and an amine (position 3), this core acts as a rigidified mimic of natural amino acids like tyrosine and cysteine.

This guide provides an objective, data-driven comparison of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide analogs against alternative structural derivatives. By analyzing structure-activity relationships (SAR) and providing self-validating experimental protocols, this document serves as a comprehensive resource for researchers optimizing thiazolidine-based lead compounds for antimicrobial, anticancer, and enzyme-inhibitory applications.

Structural Mechanics & Causality: The N-(4-methoxyphenyl) Advantage

The biological efficacy of thiazolidine-4-carboxamides is heavily dictated by stereochemistry and substituent electronics. Modifying the C4-carboxylic acid into an N-(4-methoxyphenyl) amide introduces specific mechanistic advantages:

  • Electron Density and Binding Affinity: The methoxy (-OCH₃) group acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the phenyl ring, enhancing π-π stacking interactions within hydrophobic enzyme pockets (e.g., the active site of mushroom tyrosinase)[1].

  • Substrate Mimicry: Derivatives of 2,4-substituted thiazolidine share profound structural similarity with tyrosinase substrates. They effectively compete against tyrosine in the biosynthesis of melanin, making them potent tyrosinase inhibitors[1].

  • The Critical C3 Free Amine: The free -NH- group at the 3-position of the thiazolidine ring acts as an essential hydrogen bond donor. Research into anticancer ATCAA (2-aryl-thiazolidine-4-carboxylic acid amides) analogs demonstrates that oxidizing the thiazolidine ring to a thiazoline or thiazole system eliminates this free amine, which can sharply decrease antiproliferative activity (e.g., IC₅₀ dropping from 0.6 µM to >50 µM in specific melanoma lines unless compensatory structural rigidification is applied, as seen in SMART analogs)[2].

SAR Core Thiazolidine-4-carboxamide Core Scaffold Mod1 C2 Position: Substituted Phenyl Core->Mod1 Mod2 C4 Amide Position: N-(4-methoxyphenyl) Core->Mod2 Mod3 Ring Oxidation: Thiazoline / Thiazole Core->Mod3 Act1 Tyrosinase Inhibition (Substrate Mimicry) Mod1->Act1 Act2 Enhanced Cytotoxicity (Melanoma/Prostate) Mod2->Act2 Act3 Altered Binding Affinity (Loss of free NH) Mod3->Act3

SAR logic tree illustrating structural modifications and their biological impacts.

Comparative Performance Analysis

To contextualize the performance of N-(4-methoxyphenyl) analogs, the following table compares them against other functionalized thiazolidine and thiazolidinone alternatives based on rigorous in vitro data.

Analog / CompoundCore ScaffoldTarget ApplicationKey Performance MetricMechanistic Advantage
Compound 3c (2-hydroxyphenyl derivative)Thiazolidine-4-carboxamideTyrosinase InhibitionIC₅₀ = 16.5 ± 0.37 µMSubstrate mimicry (tyrosine); critical H-bonding via 2-OH and hydrophobic interactions[1].
ATCAA-1 (Hexadecylamide alternative)Thiazolidine-4-carboxamideMelanoma / Prostate CancerIC₅₀ = 0.124–3.81 µMLipid chain at C4 inhibits GPCR signaling; free C3-NH is essential for cytotoxicity[2].
Compound 18 / 19 4-ThiazolidinoneLeukemia / MelanomalogGI₅₀ = -5.38Introduction of the N-(4-methoxyphenyl)-acetamide group at C5 significantly enhances core potency[3].
SMART Analogs Thiazole (Oxidized Core)Advanced MelanomaIC₅₀ = 0.4–2.2 µMRigidified B-ring; ketone linker replaces amide to maintain cytotoxicity despite the loss of the C3-NH[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying chemical causality to aid in troubleshooting and optimization.

Protocol A: Stereoselective Synthesis of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamides

This two-step synthesis utilizes carbodiimide coupling to prevent racemization of the chiral centers.

Step 1: Cyclization (Formation of the Thiazolidine Core)

  • Reagents: Dissolve L-cysteine hydrochloride monohydrate (1.0 eq) and a substituted benzaldehyde (1.0 eq) in an ethanol/water mixture.

  • Catalysis: Add sodium bicarbonate (NaHCO₃) to the solution.

    • Causality: NaHCO₃ neutralizes the hydrochloride salt of L-cysteine, liberating the primary amine. This allows nucleophilic attack on the aldehyde carbonyl, followed by intramolecular cyclization via the thiol group.

  • Reaction: Stir at room temperature for 3 to 12 hours. Wash the resulting white precipitates with water and ethanol, then dry in a vacuum desiccator. Expected yield: 40–90%[4].

Step 2: Amidation (Coupling with 4-Methoxyaniline)

  • Activation: Dissolve the 2-(substituted phenyl) thiazolidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Add EDC·HCl (1.2 eq) and DMAP (catalytic).

    • Causality: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, suppressing side reactions and preventing the racemization of the C4 chiral center.

  • Coupling: Add 4-methoxyaniline (1.0 eq) and stir at room temperature for 4–24 hours[4].

  • Purification: Wash the resulting gel-like product with methanol and water to yield the final powder. Confirm purity via TLC and ¹H-NMR (identifying the characteristic methoxy singlet at ~3.8 ppm).

G A L-Cysteine + Substituted Benzaldehyde B Cyclization (NaHCO3, RT) Yield: 40-90% A->B C 2-Aryl-thiazolidine-4-carboxylic acid B->C D Amidation (EDC/DMAP, CH2Cl2) + 4-Methoxyaniline C->D E N-(4-methoxyphenyl)-1,3-thiazolidine -4-carboxamide Analogs D->E F Biological Validation (Tyrosinase / Anticancer) E->F

Workflow for the synthesis and biological validation of thiazolidine-4-carboxamide analogs.
Protocol B: Self-Validating Mushroom Tyrosinase Inhibition Assay

This protocol evaluates the biological efficacy of the synthesized analogs, utilizing a built-in validation mechanism.

  • Enzyme Preparation: Dissolve mushroom tyrosinase in 50 mM phosphate buffer (pH 6.8).

  • Inhibitor Incubation: In a 96-well microplate, combine the enzyme solution with varying concentrations of the synthesized N-(4-methoxyphenyl) analog (1–100 µM).

    • Self-Validation Step: Include Kojic acid or N-phenylthiourea as a positive control, and DMSO as a vehicle control. The assay is only considered valid if the positive control yields an IC₅₀ within the established literature range (~15–20 µM)[1].

  • Substrate Addition: Add L-DOPA (substrate) to initiate the reaction.

  • Measurement: Monitor the formation of dopachrome by measuring absorbance at 475 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Conclusion

The N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide framework provides a highly tunable scaffold for drug development. By preserving the C3-amine for hydrogen bonding and leveraging the electron-rich methoxyphenyl group for hydrophobic pocket integration, researchers can achieve potent enzyme inhibition and cytotoxicity. When compared to oxidized thiazole analogs or lipid-chain derivatives, the methoxyphenyl amide strikes a unique balance between structural rigidity, substrate mimicry, and synthetic accessibility.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide. As a novel or speciali...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide. As a novel or specialized compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from structurally similar thiazolidine derivatives to establish a robust framework for safe handling, ensuring both personal safety and experimental integrity. The procedures outlined are grounded in established principles of laboratory safety and chemical hygiene.

Hazard Identification and Risk Assessment

While toxicological properties for N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide have not been exhaustively investigated, an analysis of related thiazolidine compounds allows for an inferred hazard profile. Structurally similar chemicals are known to pose risks including acute toxicity, skin irritation, serious eye damage, and respiratory irritation.[1][2][3][4][5][6][7]

Inferred Potential Hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[3][4][5]

  • Skin Irritation/Corrosion: May cause skin irritation upon direct contact.[1][4][5][6] Prolonged exposure should be avoided.

  • Serious Eye Damage/Irritation: Can cause serious eye irritation.[1][2][4][5][6] Direct contact with eyes could lead to damage.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][4][6]

Given these potential hazards, a thorough risk assessment must be conducted before any handling of the compound. This involves evaluating the quantities being used, the frequency of handling, and the specific procedures being performed to determine the potential for exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with primary engineering controls and supplemented by comprehensive PPE, is crucial to minimize exposure risk. PPE should be viewed as the final barrier after all other control measures have been implemented.[8][9]

Primary Engineering Control:

  • Chemical Fume Hood: All handling of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide in solid (powder) or dissolved form must be conducted within a certified chemical fume hood.[10] This is the most critical step in minimizing the risk of inhalation.

Personal Protective Equipment (PPE) Summary:

The following table outlines the minimum required PPE for handling this compound.

Protection LevelEquipmentPurpose and Rationale
Eye and Face Protection Safety Goggles with Side Shields & Face ShieldTo protect against splashes, dust, and airborne particles. Standard safety glasses are insufficient.[1][11][12]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile Rubber)To prevent skin contact. Gloves must be inspected for integrity before each use and disposed of after handling or if contamination is suspected.[1][10]
Body Protection Laboratory Coat (Polyethylene-coated or laminate material preferred)To protect skin and personal clothing from contamination. Standard cloth lab coats may not be sufficient against significant spills.[10][11]
Respiratory Protection NIOSH-Approved Respirator (e.g., N95)Recommended when handling large quantities, when dust generation is unavoidable, or if engineering controls are insufficient.[10][12] A surgical mask offers little to no protection from chemical dust.[9]

Safe Laboratory Workflow

Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow provides a self-validating system for safe handling from preparation to disposal.

Safe Handling Workflow Diagram

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling prep_area Designate Work Area (in Fume Hood) gather_ppe Gather All Required PPE prep_area->gather_ppe gather_mats Assemble Materials & Spill Kit gather_ppe->gather_mats don_ppe Don PPE Correctly gather_mats->don_ppe handle_chem Weigh & Handle Compound don_ppe->handle_chem decon Decontaminate Work Surfaces handle_chem->decon dispose Dispose of Waste Properly decon->dispose doff_ppe Doff PPE dispose->doff_ppe exit exit doff_ppe->exit End

Caption: Logical workflow for handling N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area within a chemical fume hood for the procedure.

    • Ensure a chemical spill kit is readily accessible.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) and reagents before introducing the target compound.

  • Donning PPE:

    • Put on the laboratory coat, followed by safety goggles and a face shield.

    • If required, perform a fit-check for your respirator.

    • Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

  • Handling the Compound:

    • Carefully open the container inside the fume hood to avoid creating airborne dust.

    • Use a spatula to transfer the desired amount of the compound onto a weigh boat or into a container. Avoid pouring the powder directly.

    • If creating a solution, add the solvent to the solid slowly to prevent splashing.

    • Keep the container tightly sealed when not in use.

  • Storage:

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

    • Keep it away from incompatible materials such as strong oxidizing agents.[3][13]

Emergency Procedures

Immediate and appropriate action during an emergency is critical.

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][10]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]

  • Minor Spill Cleanup (in Fume Hood):

    • Ensure appropriate PPE is worn.

    • Gently cover the spill with an inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials like paper towels for large spills.

    • Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.[1][13]

    • Decontaminate the area with a suitable cleaning agent.

Decontamination and Disposal Plan

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

Operational Plan:

  • Decontamination: At the end of the workday, all surfaces and equipment that may have come into contact with the compound should be thoroughly cleaned.

  • Waste Collection: All waste materials, including contaminated gloves, weigh boats, absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[13]

Disposal Plan:

  • Chemical Waste: The compound and any contaminated materials should be disposed of as hazardous chemical waste.

  • Licensed Disposal Service: Offer surplus and non-recyclable solutions to a licensed disposal company. Do not attempt to dispose of this material down the drain or in regular trash.[1]

  • Regulatory Compliance: All waste disposal must be handled in strict accordance with local, state, and federal regulations. Each user is responsible for being aware of and adhering to the laws in their jurisdiction.[13]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine.
  • Aaron Chemicals. (2024, November 1). Safety Data Sheet: 2-(3,4-Dimethoxyphenyl)thiazolidine-4-carboxylic acid.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: (R)-3-Acetylthiazolidine-4-carboxylic acid.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: L(-)-Thiazolidine-4-carboxylic acid.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: (S)-4-(3-(1-(HEXYLOXY)ETHYL)-2-METHOXYPHENYL)THIAZOL-2-AMINE.
  • BB FABRICATION. (n.d.). SAFETY DATA SHEET: FORMULE Y KITCHEN AND BATHROOMS MONOLAYER CEILING PAINT ECOLABEL.
  • NextSDS. (n.d.). 1,3-thiazolidine-4-carboxamide — Chemical Substance Information.
  • Santa Cruz Biotechnology, Inc. (n.d.). 1,3-Thiazolidine-4-carboxylic acid Safety Data Sheet.
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